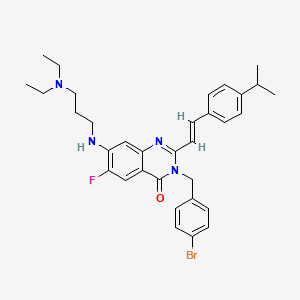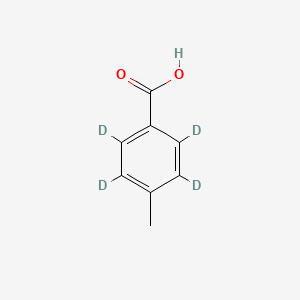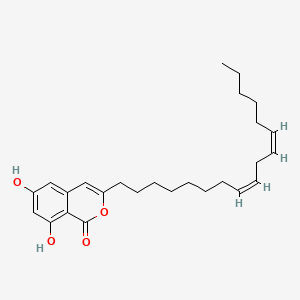
Blm-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blm-IN-2 is a compound known for its inhibitory effects on Bloom’s Syndrome Protein (BLM). It exhibits an IC50 value of 0.8 μM and has shown efficacy in suppressing the proliferation, invasion, cell cycle arrest, and apoptosis of colorectal cancer cells. This makes this compound a potential candidate for colorectal cancer research .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Blm-IN-2 involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of intermediates and their subsequent conversion into the final product. The specific details of the synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not widely available, as the compound is primarily used for research purposes .
Analyse Chemischer Reaktionen
Blm-IN-2 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Blm-IN-2 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of Bloom’s Syndrome Protein and its effects on DNA repair mechanisms.
Biology: The compound is utilized in biological studies to investigate its impact on cell proliferation, invasion, and apoptosis.
Medicine: this compound is being researched for its potential therapeutic applications in treating colorectal cancer and other types of cancer.
Wirkmechanismus
Blm-IN-2 exerts its effects by inhibiting the activity of Bloom’s Syndrome Protein (BLM). BLM is a RECQ-family helicase involved in the dissolution of complex DNA structures and repair intermediates. This compound inhibits BLM’s ATPase-coupled DNA helicase activity by allosterically trapping a DNA-bound translocation intermediate. This inhibition disrupts the homologous recombination repair pathway, leading to increased DNA damage and cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Blm-IN-2 is unique in its specific inhibition of Bloom’s Syndrome Protein. Similar compounds include:
SY-5609: A compound that targets the same protein but with different binding properties and effects.
This compound stands out due to its potent inhibitory effects on colorectal cancer cells and its specific mechanism of action .
Eigenschaften
Molekularformel |
C33H38BrFN4O |
|---|---|
Molekulargewicht |
605.6 g/mol |
IUPAC-Name |
3-[(4-bromophenyl)methyl]-7-[3-(diethylamino)propylamino]-6-fluoro-2-[(E)-2-(4-propan-2-ylphenyl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C33H38BrFN4O/c1-5-38(6-2)19-7-18-36-31-21-30-28(20-29(31)35)33(40)39(22-25-10-15-27(34)16-11-25)32(37-30)17-12-24-8-13-26(14-9-24)23(3)4/h8-17,20-21,23,36H,5-7,18-19,22H2,1-4H3/b17-12+ |
InChI-Schlüssel |
ZTSBFUZGEKUIED-SFQUDFHCSA-N |
Isomerische SMILES |
CCN(CC)CCCNC1=C(C=C2C(=C1)N=C(N(C2=O)CC3=CC=C(C=C3)Br)/C=C/C4=CC=C(C=C4)C(C)C)F |
Kanonische SMILES |
CCN(CC)CCCNC1=C(C=C2C(=C1)N=C(N(C2=O)CC3=CC=C(C=C3)Br)C=CC4=CC=C(C=C4)C(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12391065.png)
![methyl 2-[(2R,3S,5R)-2-(2,6-diaminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate](/img/structure/B12391084.png)



![3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-[1-[(4-chlorophenyl)methyl]triazol-4-yl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12391099.png)


